molecular formula C20H19Cl2N3O5S B14787639 cis-Tosylate

cis-Tosylate

Cat. No.: B14787639
M. Wt: 484.4 g/mol
InChI Key: VRGBKTUMQATPJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate, also known as Cis-tosylate, is a complex organic compound. It features a dichlorophenyl group, a triazole ring, and a dioxolane ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate typically involves multiple steps:

    Formation of the Dioxolane Ring: This step involves the reaction of a dichlorophenyl compound with a triazole derivative under acidic conditions to form the dioxolane ring.

    Methylation: The intermediate product is then methylated using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Produces corresponding carboxylic acids.

    Reduction: Yields the reduced form of the compound.

    Substitution: Results in substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. The dichlorophenyl group enhances the compound’s binding affinity, while the dioxolane ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Share the dichlorophenyl group but differ in other functional groups.

    Triazole-containing compounds: Similar in having the triazole ring but vary in other substituents.

    Dioxolane derivatives: Contain the dioxolane ring but differ in the attached groups.

Uniqueness

Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C20H19Cl2N3O5S

Molecular Weight

484.4 g/mol

IUPAC Name

[5-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C20H19Cl2N3O5S/c1-13-2-5-15(6-3-13)31(26,27)28-10-18-20(16-7-4-14(21)8-17(16)22)30-19(29-18)9-25-12-23-11-24-25/h2-8,11-12,18-20H,9-10H2,1H3

InChI Key

VRGBKTUMQATPJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(OC(O2)CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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